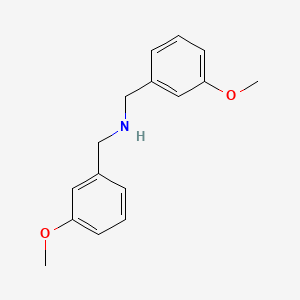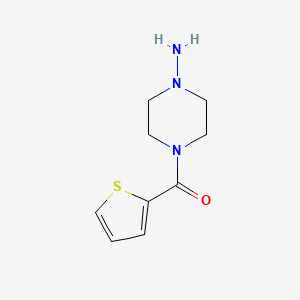
1-(3-Bromopropylsulfanyl)-4-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropylsulfanyl)-4-chlorobenzene is an organic compound that features a benzene ring substituted with a bromopropylsulfanyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropylsulfanyl)-4-chlorobenzene typically involves the reaction of 4-chlorothiophenol with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
化学反应分析
Types of Reactions
1-(3-Bromopropylsulfanyl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfanyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic substitution: Products such as 1-(3-azidopropylsulfanyl)-4-chlorobenzene, 1-(3-thiopropylsulfanyl)-4-chlorobenzene, or 1-(3-alkoxypropylsulfanyl)-4-chlorobenzene.
Oxidation: Products like 1-(3-bromopropylsulfinyl)-4-chlorobenzene or 1-(3-bromopropylsulfonyl)-4-chlorobenzene.
Reduction: Products such as 1-(3-propylsulfanyl)-4-chlorobenzene.
科学研究应用
1-(3-Bromopropylsulfanyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of functional materials, such as polymers and nanomaterials, with specific properties.
作用机制
The mechanism of action of 1-(3-Bromopropylsulfanyl)-4-chlorobenzene depends on the specific application and the target moleculeFor example, in medicinal chemistry, it may act as an inhibitor of specific enzymes by forming a covalent bond with the active site .
相似化合物的比较
Similar Compounds
1-(3-Bromopropyl)-4-chlorobenzene: Similar structure but lacks the sulfanyl group.
1-(3-Bromopropylsulfanyl)-4-bromobenzene: Similar structure but has a bromine atom instead of a chlorine atom on the benzene ring.
1-(3-Chloropropylsulfanyl)-4-chlorobenzene: Similar structure but has a chlorine atom instead of a bromine atom on the propyl chain.
Uniqueness
1-(3-Bromopropylsulfanyl)-4-chlorobenzene is unique due to the presence of both a bromopropylsulfanyl group and a chlorine atom on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
属性
分子式 |
C9H10BrClS |
|---|---|
分子量 |
265.60 g/mol |
IUPAC 名称 |
1-(3-bromopropylsulfanyl)-4-chlorobenzene |
InChI |
InChI=1S/C9H10BrClS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |
InChI 键 |
MEGBTYFOIZCETE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SCCCBr)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
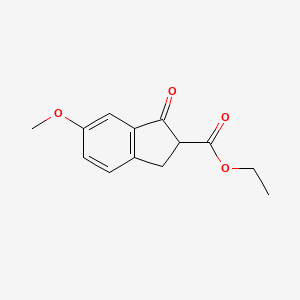

![8-tert-Butyl-3,4-dihydro-2H-benzo[f][1,4]oxazepin-5-one](/img/structure/B8320019.png)

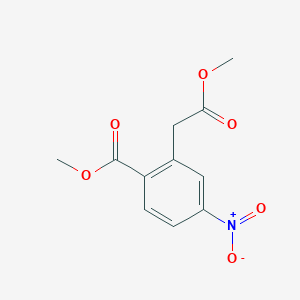
![1-Phenyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8320039.png)

![Phenol, 3-fluoro-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B8320053.png)
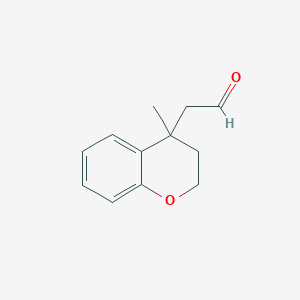
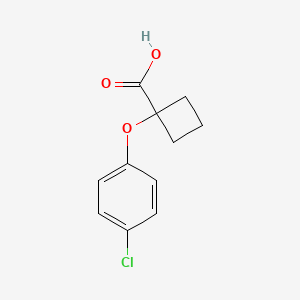
![Rac-2-[1-(2,5-dichloro-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8320072.png)

